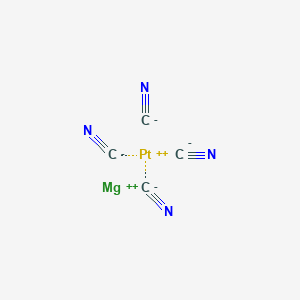
Magnesium;platinum(2+);tetracyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Magnesium;platinum(2+);tetracyanide, also known as this compound, is a useful research compound. Its molecular formula is C4MgN4Pt and its molecular weight is 323.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Magnesium; Platinum(II); Tetracyanide, a complex compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions at the cellular level, its implications in cancer treatment, and other therapeutic applications.
Chemical Composition and Structure
The compound consists of magnesium ions (Mg²⁺) and platinum(II) ions coordinated with tetracyanide ligands. The general formula can be expressed as Mg2+[Pt CN 4]2−. This structure allows for unique interactions with biological molecules, particularly in the context of cellular signaling and drug delivery.
1. Cellular Signaling and Immune Function
Recent studies have highlighted the role of magnesium in modulating immune responses. Magnesium ions are crucial for the activation of T cells, enhancing their cytotoxic functions against tumor cells. For instance, research indicates that magnesium enhances CD8+ T cell effector functions by influencing calcium flux and metabolic reprogramming, which are critical for immune synapse formation and cytotoxicity against tumors .
Table 1: Effects of Magnesium on T Cell Activation
| Parameter | Effect of Mg²⁺ | Reference |
|---|---|---|
| Calcium Flux | Augmented | |
| Cytotoxicity | Enhanced | |
| Immune Synapse Formation | Required |
2. Anticancer Activity
Platinum compounds, including those with tetracyanide ligands, exhibit significant anticancer properties. They function primarily through the formation of DNA adducts, leading to apoptosis in cancer cells. Studies have shown that platinum-based drugs can induce reactive oxygen species (ROS), which further contribute to their cytotoxic effects against various cancer cell lines .
Case Study: Platinum Complexes in Cancer Treatment
A recent study evaluated a series of platinum(IV) prodrugs that demonstrated enhanced anticancer activity compared to traditional cisplatin. These complexes showed improved efficacy in inducing apoptosis in colon cancer cells while minimizing nephrotoxicity .
Table 2: Comparison of Anticancer Activities
Toxicological Considerations
While magnesium plays a beneficial role in cellular processes, platinum compounds can exhibit toxicity. Studies indicate that the toxicity of platinum salts is influenced by their solubility and speciation. For example, soluble platinum salts have been associated with neurotoxicity and other adverse effects .
Table 3: Toxicity Profiles of Platinum Compounds
Properties
CAS No. |
14444-56-5 |
|---|---|
Molecular Formula |
C4MgN4Pt |
Molecular Weight |
323.46 g/mol |
IUPAC Name |
magnesium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Mg.Pt/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
KLNPSVLMRATJDP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Synonyms |
magnesium tetracyanoplatinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















